2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the IUPAC name "7-[(Z)-2-phenylethenyl]-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine". It is also known as "3-PHENYL-2-PROPENYL 7-STYRYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL SULFIDE" .
Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. Novel thiazolopyrimidine derivatives, including our target compound, were tested against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Notably, compound 16 displayed excellent anticancer activity by inducing apoptosis and inhibiting the CDK enzyme .
- The compound has shown inhibitory effects against kinases. In particular, it demonstrated good inhibitory activity with IC50 values ranging from 0.057 μM to 3.646 μM, compared to sorafenib (IC50: 0.184 μM). Kinase inhibition is crucial in various disease contexts, making this finding significant .
Anticancer Activity
Kinase Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This results in the disruption of normal cell cycle progression, leading to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory effect on cdk2 suggests it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis within cancer cells . This leads to a reduction in the growth of cancer cells, demonstrating the compound’s potential as a cancer therapeutic .
properties
IUPAC Name |
7-[(Z)-2-phenylethenyl]-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-3-8-18(9-4-1)12-7-17-27-22-24-21-23-16-15-20(26(21)25-22)14-13-19-10-5-2-6-11-19/h1-16H,17H2/b12-7+,14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLLCMHCSPCOIK-QSYVVUFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN3C(=CC=NC3=N2)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN3C(=CC=NC3=N2)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine |
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